molecular formula C12H12N2 B3264587 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine CAS No. 393516-81-9

2,3-dihydro-1H-benzo[de]isoquinolin-6-amine

Cat. No.: B3264587
CAS No.: 393516-81-9
M. Wt: 184.24 g/mol
InChI Key: OULSGMNHQKTMPO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by a fused benzene and isoquinoline ring system, with an amine group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile for a specified duration . The product is then purified through recrystallization from a mixture of benzene and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in electron transfer processes, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-benzo[de]isoquinoline: Lacks the amine group at the 6th position.

    1,2,3,4-Tetrahydroisoquinoline: A fully saturated derivative with different chemical properties.

    6-Amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different degree of saturation.

Uniqueness

2,3-Dihydro-1H-benzo[de]isoquinolin-6-amine is unique due to the presence of the amine group at the 6th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,3-dihydro-1H-benzo[de]isoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5,14H,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULSGMNHQKTMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC=C(C3=CC=C2)N)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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